Temsirolimus - 162635-04-3

Temsirolimus

Catalog Number: EVT-287412
CAS Number: 162635-04-3
Molecular Formula: C56H87NO16
Molecular Weight: 1030.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Temsirolimus, also known by its brand name Torisel, is a synthetic analog of sirolimus (rapamycin). It belongs to a class of drugs known as mammalian target of rapamycin (mTOR) inhibitors. Temsirolimus is a prodrug, meaning it is inactive in its administered form and is metabolized in the body to its active form, sirolimus. [] While widely recognized for its clinical applications in treating certain cancers, temsirolimus also holds significant value in scientific research. Its ability to potently inhibit the mTOR pathway has made it a valuable tool in various research fields including cell biology, immunology, and oncology.

Future Directions
  • Combination Therapies: Exploring combinations of temsirolimus with other anticancer agents to overcome resistance and enhance efficacy is a promising area of research. [, , , ]
  • Biomarker Discovery: Identifying predictive biomarkers for response to temsirolimus therapy can help personalize treatment and improve outcomes. [, ]
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to temsirolimus is crucial to develop strategies to circumvent this limitation. [, ]
Source and Classification

Temsirolimus is classified as a small molecule and belongs to a group of drugs known as mTOR inhibitors. Its chemical formula is C56H87NO16C_{56}H_{87}NO_{16}, with an average molecular weight of approximately 1030.2871 g/mol. The drug's mechanism involves binding to an intracellular protein, FKBP-12, which subsequently inhibits mTOR activity, leading to growth arrest in tumor cells .

Synthesis Analysis

Temsirolimus can be synthesized through various methods. One notable patent outlines two synthetic routes that utilize rapamycin as a starting material. The synthesis involves several key steps:

  1. Formation of the FKBP-12 Complex: Temsirolimus is created through the modification of sirolimus (rapamycin), where specific functional groups are introduced to enhance solubility and bioavailability.
  2. Chemical Modifications: These include hydroxylation, demethylation, and esterification processes that modify the parent compound to yield temsirolimus.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for pharmaceutical applications .

The synthesis parameters such as temperature, pH, and reaction time are critical for achieving optimal yields and purity levels.

Molecular Structure Analysis

Temsirolimus features a complex molecular structure characterized by multiple rings and functional groups. The structure includes:

  • Core Structure: A macrolide backbone similar to sirolimus.
  • Functional Groups: Hydroxyl groups, ester linkages, and various alkyl substituents that enhance solubility.
  • Stereochemistry: Temsirolimus has several chiral centers, contributing to its biological activity.

The intricate arrangement allows temsirolimus to effectively bind to FKBP-12 and inhibit mTOR activity .

Chemical Reactions Analysis

Temsirolimus undergoes various chemical reactions during its metabolism and therapeutic action:

  1. Metabolic Pathways: Primarily metabolized by cytochrome P450 3A4 in the liver, leading to several metabolites, including sirolimus.
  2. Inhibition Reactions: It forms a complex with FKBP-12, which inhibits mTOR's kinase activity, blocking downstream signaling pathways critical for cell growth.
  3. Pharmacokinetics: The drug exhibits a half-life of approximately 17.3 hours in whole blood and is predominantly excreted via feces .

These reactions are crucial for understanding the drug's efficacy and safety profile.

Mechanism of Action

Temsirolimus exerts its effects through the inhibition of mTOR, a serine/threonine kinase involved in regulating cell growth, metabolism, and angiogenesis:

  1. Binding Mechanism: After binding to FKBP-12, the temsirolimus-FKBP-12 complex interacts with mTOR at its specific rapamycin-binding domain.
  2. Inhibition of Signaling Pathways: This interaction prevents mTOR from phosphorylating key downstream targets such as p70S6K and 4E-BP1, leading to reduced protein synthesis and cell cycle arrest in the G1 phase.
  3. Impact on Hypoxia-Inducible Factors: Temsirolimus also reduces levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which are crucial for tumor angiogenesis .

This mechanism highlights temsirolimus's role in both antitumor activity and potential immunomodulatory effects.

Physical and Chemical Properties Analysis

Temsirolimus possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Improved aqueous solubility compared to its parent compound sirolimus due to structural modifications.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • Protein Binding: Approximately 87% bound to plasma proteins at therapeutic concentrations .

These properties influence its formulation and administration routes.

Applications

Temsirolimus is primarily indicated for:

  1. Cancer Treatment: Approved for use in advanced renal cell carcinoma; it has shown efficacy in various clinical trials.
  2. Combination Therapies: Research suggests potential benefits when combined with immunotherapies or other anticancer agents.
  3. Preclinical Studies: Ongoing investigations into its effectiveness against other solid tumors such as breast cancer have shown promising results .

Properties

CAS Number

162635-04-3

Product Name

Temsirolimus

IUPAC Name

[4-[2-[(1R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

Molecular Formula

C56H87NO16

Molecular Weight

1030.3 g/mol

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33?,35?,36?,37?,39?,40?,41?,42?,44?,45?,46?,47?,49?,50?,56-/m1/s1

InChI Key

CBPNZQVSJQDFBE-UITOJQKMSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Solubility

Practically insoluble in water; soluble in alcohol
Solubility is independent of pH
Soluble in wate

Synonyms

CCI 779
CCI-779
rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
temsirolimus
Torisel

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.